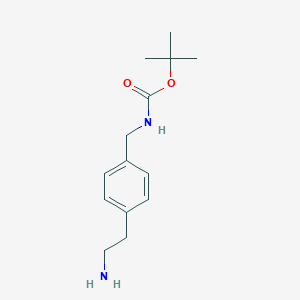
4-Boc-aminomethylphenethylamine
Cat. No. B063299
Key on ui cas rn:
187283-19-8
M. Wt: 250.34 g/mol
InChI Key: JBJDTPIPPYKWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06114390
Procedure details


A mixture of 10.0 g (38.1 mMol) of 4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzenepropanamide, 18.5 g (43 mMol) of I,I-bis-(trifluoroacetoxy)iodobenzene, 100 ml of acetonitrile and 20 ml of water was stirred for 8 hours at a reaction temperature of 40° C. A further 2.5 g of I,I-bis-(trifluoroacetoxy)iodobenzene were added and the mixture was again kept at 40° C. for 6 hours. The acetonitrile was distilled off in vacuo, the residue was taken up in 200 ml of water, then filtered, the filtrate was extracted once with 50 ml of diethylether and then made alkaline with sodium hydroxide. The alkaline aqueous phase was extracted three times with 100 ml of dichloromethane, the combined dichloromethane extracts were dried over sodium sulphate and freed from solvent in vacuo. The residue was purified by column chromatograph on silica gel (Macherey-Nagel, 35-70 mesh ASTM) using first of all tert.butyl-methylether and then tert.butylmethylether/methanol/conc. aqueous ammonia=9/1/0.3 (v/v/v) as eluant. 4.5 g (50% of theory) of a colourless oil were obtained.
Name
4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzenepropanamide
Quantity
10 g
Type
reactant
Reaction Step One





Name
4-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]benzene-ethanamine
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:20])([O:4][C:5]([NH:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16]C(N)=O)=[CH:11][CH:10]=1)=[O:6])[CH3:3].FC(F)(F)C(OI(C1C=CC=CC=1)OC(=O)C(F)(F)F)=O.C(#[N:44])C>O>[CH3:1][C:2]([CH3:20])([O:4][C:5]([NH:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][NH2:44])=[CH:11][CH:10]=1)=[O:6])[CH3:3]
|
Inputs


Step One
|
Name
|
4-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzenepropanamide
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(OC(=O)NCC1=CC=C(C=C1)CCC(=O)N)C
|
|
Name
|
|
|
Quantity
|
18.5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OI(OC(C(F)(F)F)=O)C1=CC=CC=C1)(F)F
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OI(OC(C(F)(F)F)=O)C1=CC=CC=C1)(F)F
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 8 hours at a reaction temperature of 40° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
the mixture was again kept at 40° C. for 6 hours
|
|
Duration
|
6 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The acetonitrile was distilled off in vacuo
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the filtrate was extracted once with 50 ml of diethylether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The alkaline aqueous phase was extracted three times with 100 ml of dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined dichloromethane extracts were dried over sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatograph on silica gel (Macherey-Nagel, 35-70 mesh ASTM)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
4.5 g (50% of theory) of a colourless oil were obtained
|
Outcomes


Product
Details
Reaction Time |
8 h |
|
Name
|
4-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]benzene-ethanamine
|
|
Type
|
|
|
Smiles
|
CC(C)(OC(=O)NCC1=CC=C(C=C1)CCN)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
